(2E)-2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide
Overview
Description
“(2E)-2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of these compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide” are not available in the current resources .Scientific Research Applications
- The assembly of natural product hybrids, like this compound, is an interesting strategy for discovering new leads in drug development .
- The presence of a terminal olefin allows for convenient synthesis via olefin cross metathesis, which tolerates various functional groups .
- Eugenol, a major component of clove oil, contributes to the antibacterial activity of this compound against Salmonella typhi .
- Eugenol-chalcone hybrids, including this compound, exhibit potential antibacterial properties .
- The allyl group in eugenol plays a crucial role in producing hybrid molecules with other compounds .
- The synthesis of this hybrid molecule involves cross olefin metathesis using Grubbs II catalyst, resulting in an E olefin as the major product .
- Olefin metathesis reactions offer wide tolerance to various organic functional groups, making them ideal for creating hybrid molecules from natural products .
- Single-crystal X-ray diffraction techniques have been used to elucidate the molecular structure of this compound .
- Spectroscopic characterization (FT-IR, UV–visible, 1H NMR, HRMS) provides valuable insights into its properties .
Drug Discovery and Medicinal Chemistry
Antibacterial Agents
Organic Synthesis and Olefin Metathesis
Material Science and Crystallography
Multicomponent Reactions and Ugi Reaction
properties
IUPAC Name |
(E)-2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-17(5-2)15(18)13(11-16)10-12-6-8-14(19-3)9-7-12/h6-10H,4-5H2,1-3H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANYVQYYGPJFX-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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